1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea is a compound that features a unique structure combining aziridine rings with a phosphoryl group and a cyclohexylurea moiety
Vorbereitungsmethoden
The synthesis of 1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea typically involves the reaction of aziridine derivatives with phosphoryl chloride and cyclohexylurea under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea undergoes various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols
Wissenschaftliche Forschungsanwendungen
1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea involves its ability to form reactive intermediates through the opening of the aziridine rings. These intermediates can interact with nucleophiles in biological systems, leading to the modification of proteins and other biomolecules. The molecular targets and pathways involved include DNA, where the compound can form cross-links, and enzymes, where it can inhibit activity by modifying active sites .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea include:
N-[Bis(aziridin-1-yl)phosphoryl]-3-iodobenzamide: This compound also features aziridine rings and a phosphoryl group but differs in the presence of an iodinated benzamide moiety.
N-[Bis(1-aziridinyl)phosphinyl]-p-bromobenzamide: Similar in structure but contains a brominated benzamide group.
Tri(aziridin-1-yl)phosphine oxide: Contains three aziridine rings attached to a phosphine oxide group.
The uniqueness of this compound lies in its combination of aziridine rings with a cyclohexylurea moiety, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H21N4O2P |
---|---|
Molekulargewicht |
272.28 g/mol |
IUPAC-Name |
1-[bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea |
InChI |
InChI=1S/C11H21N4O2P/c16-11(12-10-4-2-1-3-5-10)13-18(17,14-6-7-14)15-8-9-15/h10H,1-9H2,(H2,12,13,16,17) |
InChI-Schlüssel |
GGFDNYZMVNZVJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)NP(=O)(N2CC2)N3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.